2-(2-Chloro-5-nitrophenyl)pyridine

Beschreibung

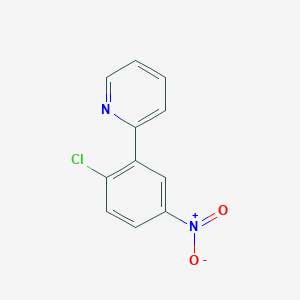

Nomenclature and Structural Representation of 2-(2-Chloro-5-nitrophenyl)pyridine

The precise identification and structural understanding of a chemical compound are foundational to its study. This compound is systematically named under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC). smolecule.com Its structure consists of a pyridine (B92270) ring linked at its 2-position to the 1-position of a phenyl ring. This phenyl ring is further substituted with a chlorine atom at the 2-position and a nitro group (NO₂) at the 5-position. smolecule.com This specific arrangement of atoms and functional groups dictates its chemical reactivity and physical properties.

The presence of the electron-withdrawing nitro group and the sterically hindering chlorine atom adjacent to the biaryl bond likely forces a non-planar conformation, influencing how the molecule interacts with other reagents and biological targets. smolecule.com While no tautomeric forms are reported, the molecule's conformational flexibility is primarily due to rotation around the single carbon-carbon bond connecting the two aromatic rings. smolecule.com

Key identifiers and properties of the compound are summarized below:

| Identifier Type | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 879088-40-1 nih.gov |

| Molecular Formula | C₁₁H₇ClN₂O₂ smolecule.comnih.gov |

| Molecular Weight | 234.64 g/mol smolecule.comnih.gov |

| Synonyms | 4-Chloro-3-(pyridin-2-yl)nitrobenzene, Pyridine, 2-(2-chloro-5-nitrophenyl)-, Vismodegib (B1684315) Impurity 10 nih.govcymitquimica.comchemicalbook.compharmaffiliates.com |

| InChI Key | AKVCBZWZBMTKMQ-UHFFFAOYSA-N smolecule.comcymitquimica.com |

| SMILES | C1=CC=NC(=C1)C2=C(C=CC(=C2)N+[O-])Cl smolecule.comnih.gov |

Historical Context and Significance in Pyridine Chemistry

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with a rich history and widespread importance in medicinal chemistry, materials science, and catalysis. researchgate.net These nitrogen-containing heterocycles are prevalent scaffolds in numerous bioactive compounds and functional materials. researchgate.net The significance of this compound stems directly from its utility as a highly functionalized building block within this important class of compounds.

The synthesis of biaryl compounds, particularly those linking different heterocyclic and carbocyclic rings, has been a long-standing area of focus in organic chemistry. The development of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, has been pivotal. The synthesis of this compound commonly employs such methods, typically involving the coupling of a pyridine derivative with a substituted benzene (B151609) derivative. smolecule.com

Alternative synthetic routes have also been developed, sometimes involving a multi-step process that builds the substituted pyridine ring system. google.com For instance, one patented method describes the preparation of this compound from 2-chloro-5-nitroacetophenone and acrolein, followed by reaction with ammonia (B1221849). google.com The ongoing refinement of these synthetic methods to improve yield, reduce cost, and enhance environmental safety is a testament to the compound's industrial relevance. google.comgoogle.com Its primary significance lies not in its own end-use applications, but in its role as a precursor to high-value, complex molecules. smolecule.compharmaffiliates.com

Role as an Intermediate in Complex Chemical Synthesis

The principal application of this compound is as a chemical intermediate. smolecule.com Its structure contains multiple reaction sites that can be selectively modified. The nitro group can be readily reduced to an amine, which can then undergo a wide range of transformations, such as amidation reactions. This sequence is a key strategy in the synthesis of several important pharmaceutical agents. google.com

The most prominent example of its use is in the manufacture of Vismodegib, an anticancer drug. pharmaffiliates.comhomesunshinepharma.comgsnlifesciences.com Vismodegib is a first-in-class hedgehog signaling pathway inhibitor used to treat specific types of basal cell carcinoma. pharmaffiliates.comhomesunshinepharma.com In the synthesis of Vismodegib, this compound serves as a crucial intermediate. The synthetic sequence involves the reduction of its nitro group to form 2-(5-amino-2-chlorophenyl)pyridine, which is then coupled with another chemical fragment to construct the final drug molecule. google.com

Beyond this specific application, the compound is a versatile intermediate for a range of products in the pharmaceutical and agrochemical sectors. smolecule.com Its dual functionality—a reactive pyridine ring and a modifiable nitro-substituted phenyl ring—makes it a valuable starting material for creating diverse molecular architectures.

| Application Area | Synthetic Role of this compound | Resulting Product Class |

| Pharmaceuticals | Key intermediate where the nitro group is reduced to an amine and then acylated. google.com | Anticancer agents (e.g., Vismodegib) pharmaffiliates.comhomesunshinepharma.comgsnlifesciences.com |

| Agrochemicals | Serves as a foundational scaffold for building crop-protection products. smolecule.com | Various active agrochemical ingredients smolecule.com |

| Research Chemicals | Used as a starting material in exploratory synthesis to create novel compounds for biological screening. smolecule.comacs.org | New chemical entities for drug discovery acs.org |

Emerging Research Directions for this compound

While this compound is well-established as a synthetic intermediate, emerging research continues to build upon its utility. Current investigations are primarily focused on leveraging this compound as a scaffold for the discovery of new bioactive molecules and on optimizing its own synthesis for industrial-scale production.

One key research direction involves its use in diversity-oriented synthesis to generate libraries of novel compounds for biological screening. acs.org By systematically modifying the pyridine and phenyl rings, chemists can create a wide array of derivatives. These derivatives are then tested for various biological activities, with a particular focus on discovering new antitumor agents. acs.org The inherent structural features of the parent compound are seen as a promising starting point for developing new therapeutics.

Furthermore, significant research is dedicated to improving the synthetic routes to this compound itself. Efforts are aimed at developing more efficient, cost-effective, and environmentally benign manufacturing processes. google.com This includes exploring new catalytic systems for the cross-coupling reactions and designing shorter, higher-yielding synthetic pathways. Such process chemistry research is crucial for making the final products, like Vismodegib, more accessible.

The broader field of pyridine chemistry continues to expand into materials science and the development of chemosensors, and while direct applications for this compound in these areas are not yet prominent, its role as a versatile building block suggests potential for future exploration in creating novel functional materials. smolecule.comresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-chloro-5-nitrophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-10-5-4-8(14(15)16)7-9(10)11-3-1-2-6-13-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVCBZWZBMTKMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653955 | |

| Record name | 2-(2-Chloro-5-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879088-40-1 | |

| Record name | 2-(2-Chloro-5-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 2 Chloro 5 Nitrophenyl Pyridine

Conventional Synthetic Approaches to 2-(2-Chloro-5-nitrophenyl)pyridine

Traditional methods for synthesizing this compound often involve multi-step processes, utilizing readily available starting materials. These approaches have been refined over time to enhance efficiency and product outcomes.

Synthesis from Pyridine-1-oxide and 1-Iodo-3-nitrobenzene (B31131) via Cross-Coupling

A notable synthetic route involves the cross-coupling of pyridine-1-oxide and 1-iodo-3-nitrobenzene. This method proceeds through deoxidation and halogenation to yield the target compound. chemicalpapers.com This approach is advantageous as it avoids the use of unstable organometallic or organic boride compounds and employs relatively inexpensive and stable reagents. chemicalpapers.com The reaction conditions are readily controllable, leading to a relatively high yield of this compound. chemicalpapers.com

Preparation via Chlorination of 2-Hydroxy-5-nitropyridine (B147068)

Another common method is the chlorination of 2-hydroxy-5-nitropyridine. google.comchemicalbook.comgoogle.com In this process, 2-hydroxy-5-nitropyridine is treated with a chlorinating agent, such as phosphorus oxychloride or phosphorus pentachloride, to replace the hydroxyl group with a chlorine atom. google.comchemicalbook.com One specific example involves reacting 2-hydroxy-5-nitropyridine with phosphorus oxychloride and phosphorus pentachloride at 100-105°C for 5 hours, resulting in a 95.3% yield and 99.8% purity. chemicalbook.com Another variation uses N,N-diethylaniline and etamon chloride in the presence of phosphorus oxychloride at 120-125°C for 5-8 hours, achieving a yield of 76.9%. google.com

| Reactants | Reagents | Conditions | Yield | Purity |

| 2-Hydroxy-5-nitropyridine | Phosphorus oxychloride, Phosphorus pentachloride | 100-105°C, 5 hours | 95.3% | 99.8% |

| 2-Hydroxy-5-nitropyridine | N,N-Diethylaniline, Etamon chloride, Phosphorus oxychloride | 120-125°C, 5-8 hours | 76.9% | Not Specified |

Synthesis from 2-Aminopyridine (B139424) and 3-Nitropyridine (B142982) as Starting Materials

The synthesis of this compound can also commence from 2-aminopyridine or 3-nitropyridine. google.comkuisbiochemical.com When starting with 2-aminopyridine, the process typically involves nitration to form 2-amino-5-nitropyridine, followed by diazotization and hydrolysis to yield 2-hydroxy-5-nitropyridine. google.comkuisbiochemical.com This intermediate is then chlorinated to produce the final product. google.com However, this route can result in a total yield of less than 50% and generates a significant amount of acidic wastewater from the nitration step. google.com A study reported a total yield of 41.1% using this multi-step approach involving mixed acid nitration, hydrolysis under acidic conditions, and subsequent chlorination with PCl5/POCl3. dissertationtopic.net

Preparation utilizing 3-Nitropyridine, Triethylamine (B128534), and Zinc Chloride with Nitrous Oxide

A method utilizing 3-nitropyridine as the starting material in the presence of triethylamine, zinc chloride, and nitrous oxide has been developed. chemicalbook.com In this procedure, 3-nitropyridine is mixed with triethylamine and zinc chloride in dichloromethane (B109758) and cooled. chemicalbook.com A solution of dichlorine monoxide in dichloromethane is then added while maintaining a low temperature. chemicalbook.comguidechem.com After the reaction is complete, the mixture is worked up to isolate the 2-chloro-5-nitrophenyl)pyridine. This method is reported to achieve a high yield of 98% with a purity greater than 99%. chemicalbook.com

| Starting Material | Reagents | Solvent | Conditions | Yield | Purity |

| 3-Nitropyridine | Triethylamine, Zinc chloride, Dichlorine monoxide (from Nitrous oxide) | Dichloromethane | -15°C to room temperature, 4 hours | 98% | >99% |

Green Chemistry Protocols and Sustainable Synthesis of this compound

In an effort to develop more environmentally friendly and efficient synthetic methods, green chemistry principles are being applied to the synthesis of this compound.

High-Pressure Systems for Enhanced Reaction Yields and Purity

The use of high-pressure systems in chemical synthesis can lead to improved reaction rates, higher yields, and enhanced product purity. While specific research on high-pressure synthesis of this compound is not extensively detailed in the provided search results, the general principles of high-pressure chemistry suggest its potential applicability. High-pressure conditions can influence reaction equilibria and transition states, potentially favoring the desired product formation and minimizing side reactions. This approach aligns with the goals of green chemistry by potentially reducing reaction times, solvent usage, and energy consumption. Further investigation into the application of high-pressure systems for the synthesis of this compound could lead to more sustainable and efficient manufacturing processes.

Catalyst-Free or Metal-Free Synthetic Pathways for this compound Precursors

The development of catalyst-free and metal-free synthetic methods is a significant goal in green chemistry, aiming to reduce costs and environmental impact. For the precursors of this compound, several such pathways have been explored.

One notable approach involves the synthesis of 2-hydroxy-5-nitropyridine, a precursor to 2-chloro-5-nitropyridine (B43025). This method starts with a 2-halogenated acrylate (B77674) and nitromethane. google.com The process involves an addition reaction catalyzed by an organic base, followed by condensation with a trialkyl orthoformate in the presence of a Lewis acid, and finally, cyclization to form the pyridine (B92270) ring. google.com This "one-pot" method avoids the need for traditional nitration reactions, which often involve hazardous reagents. google.com

Another strategy focuses on the direct synthesis of the pyridine ring system. The classical Guareschi–Thorpe condensation, for instance, reacts cyanoacetamide with a 1,3-diketone to produce highly substituted 2-pyridones, which can be precursors to the desired chlorinated pyridine. beilstein-journals.orgbeilstein-journals.org This method is closely related to the Hantzsch pyridine synthesis and offers a pathway to a variety of pyridine derivatives. beilstein-journals.org

Furthermore, metal-free cross-coupling reactions are emerging as viable alternatives. For example, pyridines can undergo site-selective cross-coupling with secondary phosphine (B1218219) chalcogenides using acylacetylenes as oxidants under mild, metal-free conditions. rsc.org While not directly producing the immediate precursors in all cases, these developments in metal-free pyridine functionalization highlight a move away from transition-metal-catalyzed reactions. organic-chemistry.org

Yield Enhancement and Purity Control in this compound Synthesis

Optimizing reaction conditions and purification methods is crucial for maximizing the yield and ensuring the high purity of this compound, which is essential for its use in pharmaceutical synthesis.

A patented method describes a synthesis route starting from 2-chloro-5-nitroacetophenone and acrolein. google.com The addition of a piperidine (B6355638) catalyst in the initial Michael addition step was shown to significantly improve both the yield and purity of the final product. google.com Without the catalyst, the yield was 73.6% with a purity of 96.2%; with the catalyst, these figures improved, demonstrating the importance of catalytic promoters in the reaction. google.com

Subsequent steps in this synthesis, such as the reduction of the nitro group, also require careful control of reaction parameters. For instance, reducing this compound to 2-(2-chloro-5-aminophenyl)pyridine using iron powder and hydrochloric acid in an ethanol (B145695)/water mixture was optimized for temperature. google.com Running the reaction at 80-85°C resulted in a high yield (93.9%) and purity (98.6%), whereas a lower temperature of 40-45°C led to a significantly reduced yield of 67.5%. google.com

Purification techniques are also critical. Recrystallization from solvents like isopropanol (B130326) and treatment with activated carbon are common methods to achieve high purity by removing impurities and colored byproducts.

Comparative Analysis of Synthetic Routes: Efficiency, Scalability, and Environmental Impact

Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages in terms of efficiency, scalability, and environmental footprint.

| Route | Starting Materials | Key Steps | Advantages | Disadvantages |

| Route 1 | 2-chloro-5-nitroacetophenone, acrolein | Michael addition, cyclization, oxidation | Cheap and readily available raw materials, short process flow, high selectivity and yield, environmentally friendly. google.com | |

| Route 2 | Pyridine-1-oxide, 1-iodo-3-nitrobenzene | Cross-coupling, deoxidation, halogenation | Avoids unstable organometallic compounds, uses inexpensive reagents, readily controllable conditions, relatively high yield. chemicalpapers.com | Involves multiple steps. |

| Route 3 | 2-pyridyl zinc bromide | Negishi coupling | High cost of raw materials, safety risks, poor stability of intermediates, low yield. google.com | |

| Route 4 | 2-phenylpyridine | Catalytic bromination, chlorination | High price of starting material, low selectivity and yield, numerous impurities. google.com | |

| Route 5 | 2-aminopyridine | Nitration, diazotization, chlorination | Utilizes a common starting material. prepchem.com | Use of hazardous reagents, generation of acidic waste. |

| Route 6 | 2-haloacrolein, 2-chloro-5-nitrobenzophenone | Michael addition, cyclization | High cost of 2-haloacrolein, generation of bromine-containing wastewater, low stability of intermediates. google.com |

The route starting from 2-chloro-5-nitroacetophenone and acrolein appears to be one of the most promising for industrial-scale production. google.com It boasts high yields, uses inexpensive starting materials, and has a more favorable environmental profile compared to other methods. google.com For instance, it avoids the use of thionyl chloride for acyl chloride preparation, which generates environmentally unfriendly sulfur dioxide gas. google.com

In contrast, routes involving organometallic reagents like 2-pyridyl zinc bromide (Negishi coupling) suffer from high costs, safety concerns, and low yields, making them less suitable for large-scale synthesis. google.com Similarly, the traditional nitration route, while effective, poses environmental challenges due to the use of hazardous acids and the generation of significant waste.

The selection of a synthetic route, therefore, involves a trade-off between factors like raw material cost, reaction efficiency, safety, and environmental impact. For industrial applications, routes that are scalable, cost-effective, and environmentally benign are highly preferred.

Reactivity and Mechanistic Investigations of 2 2 Chloro 5 Nitrophenyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Pyridine (B92270) Moiety

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings, particularly those activated by electron-withdrawing groups. youtube.comnih.gov In the case of 2-(2-Chloro-5-nitrophenyl)pyridine, the presence of the electron-withdrawing nitro group and the inherent electron-deficient nature of the pyridine ring make the molecule susceptible to nucleophilic attack. youtube.comthieme-connect.de The most common SNAr mechanism involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov

The chlorine atom on the phenyl ring of this compound serves as a leaving group in SNAr reactions. It can be displaced by a variety of nucleophiles, most notably amines and thiols. The reaction with amines, for instance, is a common method for forming new carbon-nitrogen bonds, which is a crucial transformation in the synthesis of many biologically active compounds. youtube.comthieme-connect.de Similarly, thiols can react to form thioethers.

The general mechanism involves the attack of the nucleophile on the carbon atom bearing the chlorine. This disrupts the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is enhanced by the presence of the electron-withdrawing nitro group, which helps to delocalize the negative charge. In the subsequent step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substitution product. youtube.com

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from similar systems like 2-chloro-5-nitropyridine (B43025). For instance, the reaction of 2-chloro-5-nitropyridine with various amines has been shown to proceed via an SNAr mechanism. researchgate.net It is expected that this compound would exhibit comparable reactivity, allowing for the synthesis of a diverse range of derivatives.

Table 1: Illustrative Examples of SNAr Reactions with this compound

| Nucleophile | Product |

| Aniline (B41778) | 2-(5-Nitro-2-(phenylamino)phenyl)pyridine |

| Morpholine | 4-(4-Nitro-2-(pyridin-2-yl)phenyl)morpholine |

| Ethanethiol | 2-(2-(Ethylthio)-5-nitrophenyl)pyridine |

This table is illustrative and based on the general principles of SNAr reactions.

The kinetics of SNAr reactions are influenced by the nature of the nucleophile, the substrate, the leaving group, and the solvent. In the reaction of this compound with substituted anilines, the rate of reaction is expected to be dependent on the electronic properties of the substituent on the aniline ring.

Kinetic studies on the analogous compound, 2-chloro-5-nitropyridine, with substituted anilines in solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) have shown that the reaction follows second-order kinetics. researchgate.net A good linear relationship is often observed when plotting the logarithm of the rate constant against the Hammett substituent constants (σ), resulting in a negative ρ value. researchgate.net This indicates that electron-donating groups on the aniline increase the reaction rate by enhancing the nucleophilicity of the amine. researchgate.net

The thermodynamic parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide further insight into the reaction mechanism. For similar reactions, a good straight line is often obtained from a plot of ΔH‡ versus ΔS‡, suggesting a common mechanism across the series of substituted anilines. researchgate.net

Table 2: Hypothetical Kinetic Data for the Reaction of this compound with Substituted Anilines

| Aniline Substituent (X) | Hammett Constant (σ) | Relative Rate Constant (k_rel) |

| 4-OCH₃ | -0.27 | 5.2 |

| 4-CH₃ | -0.17 | 3.1 |

| H | 0.00 | 1.0 |

| 4-Cl | 0.23 | 0.4 |

| 4-NO₂ | 0.78 | 0.05 |

This table presents hypothetical data to illustrate the expected trend based on Hammett correlations in similar SNAr reactions.

The choice of solvent can significantly impact the rate and mechanism of SNAr reactions. Polar aprotic solvents, such as DMSO, DMF, and acetonitrile, are generally preferred for these reactions. researchgate.netlibretexts.org These solvents can solvate the cationic species but are less effective at solvating the anionic nucleophile, thus increasing its reactivity.

In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, which can decrease its nucleophilicity and slow down the reaction rate. libretexts.org However, in some cases, polar protic solvents can stabilize the transition state, leading to an increase in the reaction rate. libretexts.org For SNAr reactions, the use of aprotic solvents can sometimes alter the rate-determining step by retarding the departure of the leaving group due to the lack of hydrogen bonding assistance. nih.gov For reactions that are slow under standard conditions, conducting them at elevated temperatures under pressure can lead to rates comparable to those in dipolar aprotic solvents. acsgcipr.org

The nature of the leaving group plays a crucial role in SNAr reactions. The ability of a group to depart is related to its stability as an anion. For halogen leaving groups, the typical order of reactivity in SNAr reactions is F > Cl ≈ Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. nih.gov This "element effect" is attributed to the fact that the rate-determining step in many SNAr reactions is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond. nih.gov

However, the leaving group can also influence the reaction mechanism. For poorer leaving groups, the departure from the Meisenheimer complex can become the rate-determining step. researchgate.net In some cases, particularly with pyridinium (B92312) compounds, the reaction can proceed via a mechanism where deprotonation of the addition intermediate is rate-determining. nih.gov

For SNAr reactions, computational studies can help to determine whether the reaction proceeds through a stepwise mechanism involving a Meisenheimer complex or a concerted mechanism where bond formation and bond breaking occur simultaneously. nih.govstrath.ac.uk Recent studies have suggested that concerted mechanisms may be more common than previously thought, especially for reactions involving heterocyclic substrates. nih.gov Computational modeling of the reaction of this compound with various nucleophiles could elucidate the precise mechanism and the factors that govern its reactivity. For instance, in a study of related dinitropyridine derivatives, DFT calculations showed that the nitro groups stabilize the transition state, thereby lowering the activation energy for the nucleophilic attack. researchgate.net

Reactions Involving the Nitro Group of this compound

The nitro group of this compound is also a site of chemical reactivity. The most common reaction of aromatic nitro groups is their reduction to an amino group. This transformation is of significant synthetic importance as it provides a route to aromatic amines, which are versatile building blocks in organic synthesis.

The reduction of the nitro group can be achieved using various reagents and conditions. Catalytic hydrogenation, typically using a palladium or platinum catalyst, is a common method. Another widely used method is the reduction with metals, such as iron, tin, or zinc, in the presence of an acid. For instance, a facile synthetic route to the antineoplastic drug GDC-0449 involves the reduction of the nitro group of this compound as a key step. chemicalpapers.com

The resulting amine, 2-(2-Amino-5-chlorophenyl)pyridine, can then undergo further reactions, such as diazotization followed by substitution, or acylation to form amides. These subsequent transformations further highlight the synthetic utility of the nitro group in this compound.

Reduction of the Nitro Group to an Amino Group

The conversion of the nitro moiety in this compound to a primary amine is a well-established and synthetically crucial transformation. This reaction yields 2-(2-chloro-5-aminophenyl)pyridine, a valuable intermediate for further derivatization, such as in the synthesis of the pharmaceutical agent Vismodegib (B1684315). chemicalpapers.comnih.gov The reduction fundamentally changes the electronic properties of the phenyl ring, converting a strongly electron-withdrawing group into an electron-donating one, which in turn alters the reactivity of the entire molecule. chemicalpapers.com

Exploration of Reduction Reagents and Conditions

A variety of reagents and conditions have been explored for the reduction of aromatic nitro groups, many of which are applicable to this compound. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum, as well as metal-based reductions in acidic media. chemicalpapers.com

One specific, high-yield method involves the use of iron powder in an acidic aqueous ethanol (B145695) solution. nih.gov This classic method, known as the Béchamp reduction, is cost-effective and avoids the need for high-pressure hydrogenation equipment. nih.gov In a documented procedure, the reaction is carried out at reflux temperature for several hours, achieving a yield of over 90%. nih.gov

Table 1: Conditions for the Reduction of this compound

| Parameter | Value | Source |

|---|---|---|

| Starting Material | This compound | nih.gov |

| Reagent | Iron Powder | nih.gov |

| Acid | 35% Hydrochloric Acid | nih.gov |

| Solvent System | Ethanol / Water | nih.gov |

| Temperature | 80-85 °C (Reflux) | nih.gov |

| Reaction Time | 4 hours | nih.gov |

| Product | 2-(2-Chloro-5-aminophenyl)pyridine | nih.gov |

| Yield | 93.9% | nih.gov |

Other potential reagents for this transformation include tin(II) chloride (SnCl2) in concentrated hydrochloric acid, which provides a mild method for reducing nitro groups to amines. chemicalpapers.com

Reactions Involving the Phenyl Moiety

The substituted phenyl ring offers sites for further functionalization, particularly after the initial reduction of the nitro group.

Oxidation Reactions at the Phenylacetamide Moiety (for derivatives)

Direct literature examples detailing the oxidation of a phenylacetamide derivative of this compound are not prominent. However, related transformations on analogous structures highlight the chemical possibilities. For instance, oxidative cyclization reactions are known to occur on derivatives of 2-aminophenyl compounds. In one study, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles undergo an intramolecular cyclization that involves the oxidation of the aniline moiety, facilitated by a base and an oxidant like DMSO, to form 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov This type of reaction demonstrates that the amino group on the phenyl ring (derived from the nitro group) can participate in oxidative ring-closing reactions to form new heterocyclic systems. nih.gov

Ring-Opening and Ring-Closing Reactions

The aromatic rings of this compound and its derivatives can participate in ring transformation reactions under specific conditions.

Research on the related compound 2-chloro-5-nitropyridine has shown that it can undergo a ring-opening reaction when treated with a hydroxide (B78521) base. researchgate.net This suggests that the pyridine ring system, particularly when activated by electron-withdrawing groups, can be susceptible to cleavage by strong nucleophiles.

Conversely, derivatives of this scaffold can be used to construct new ring systems. Base-assisted intramolecular cyclization is a powerful strategy, as seen in the conversion of certain 4-(2-aminophenyl) derivatives into indolinones. nih.gov This process involves the nucleophilic attack of the amine onto a carbonyl group within the same molecule, followed by an oxidation step to yield the final cyclic product. nih.gov Such ring-closing strategies are fundamental in synthetic chemistry for building complex molecular architectures from simpler precursors.

Derivatization Strategies of this compound

The chlorine atom on the phenyl ring is a key handle for derivatization, primarily through nucleophilic aromatic substitution.

Formation of Nitropyridyl Aryl Ethers

The synthesis of nitropyridyl aryl ethers from chloro-substituted nitropyridines via the reaction with aryloxide ions is a documented transformation. researchgate.net In the case of this compound, the chlorine atom is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group located in the para position relative to the chlorine. libretexts.org

The mechanism involves the attack of a nucleophile, such as a phenoxide ion, on the carbon atom bearing the chlorine. libretexts.org This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge is delocalized onto the nitro group, stabilizing the intermediate. Subsequent elimination of the chloride ion re-aromatizes the ring and yields the final aryl ether product. libretexts.org This reaction provides a direct method for creating a C-O bond and linking another aryl group to the core structure.

Synthesis of Related Heterocycles and Complex Scaffolds

The chemical scaffold of this compound serves as a valuable intermediate in the synthesis of more complex molecular architectures, particularly in the pharmaceutical field. Its inherent reactivity, stemming from the presence of both a chloro and a nitro group on the phenyl ring attached to a pyridine moiety, allows for sequential and regioselective modifications to build intricate heterocyclic systems.

A notable application of this compound is its role as a key intermediate in a facile synthetic route for the antineoplastic drug, Vismodegib (GDC-0449). chemicalpapers.com In this multi-step synthesis, the compound is first prepared and then undergoes further transformations. The process involves the reduction of the nitro group to an amine, followed by an amidation reaction to construct the final complex drug molecule. chemicalpapers.com This synthetic strategy highlights the utility of the title compound, avoiding the use of unstable organometallic or organoboron reagents and employing more cost-effective and stable chemicals under manageable reaction conditions. chemicalpapers.com

The pyridine ring and the substituted phenyl ring offer multiple sites for further functionalization, making it a versatile building block. The chloro substituent can be displaced through various nucleophilic substitution reactions, while the nitro group can be reduced to an amine, which then opens up a plethora of subsequent chemical transformations such as diazotization, acylation, or alkylation. These transformations are fundamental in medicinal chemistry for creating libraries of compounds for drug discovery. Pyridine derivatives, in general, are crucial components in ligands for coordination chemistry and are found in numerous bioactive compounds with applications as anti-cancer, anti-inflammatory, and anesthetic agents. researchgate.net

The general strategy of using substituted 2-phenylpyridines is a well-established approach for constructing complex molecules. Palladium-catalyzed C-H functionalization at the ortho position of the phenyl ring is a powerful method for creating diverse molecular structures. rsc.org While not a direct reaction of this compound itself, this illustrates the broad potential of the core scaffold in organic synthesis.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling with boronic acids/esters)

The this compound molecule is well-suited for participation in various cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of a chlorine atom on the phenyl ring makes it an ideal substrate for palladium-catalyzed reactions.

The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and widely used method for forming biaryl structures. organic-chemistry.orglibretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org For substrates like this compound, the chloro group serves as the leaving group in the catalytic cycle.

The efficiency and success of the Suzuki-Miyaura coupling of chloropyridine derivatives often depend on the choice of catalyst system. Highly active and stable palladium-phosphine catalysts have been developed that are effective for the coupling of challenging heterocyclic substrates, including those containing basic nitrogen atoms which can sometimes inhibit the catalyst. organic-chemistry.org Ligands such as SPhos and XPhos, often used with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, have shown excellent reactivity and broad substrate scope, even with sterically demanding or electron-deficient partners. nih.gov

The general conditions for a Suzuki-Miyaura reaction involving a chloroaryl compound are outlined in the table below.

| Component | Typical Reagents and Conditions | Reference |

|---|---|---|

| Aryl Halide | This compound | researchgate.net |

| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids | organic-chemistry.orgnih.gov |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle precatalysts | libretexts.orgnih.govnih.gov |

| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | nih.gov |

| Base | K₃PO₄, K₂CO₃, KOt-Bu | nih.govsigmaaldrich.com |

| Solvent | Dioxane/H₂O, Toluene, THF, DMF | nih.govsigmaaldrich.com |

| Temperature | Room temperature to 110 °C | sigmaaldrich.com |

A specific example of a related reaction is the Suzuki-Miyaura coupling of 2-chloropyridine (B119429) with various arylboronic acids, which has been shown to proceed efficiently using palladium complexes with N-heterocyclic carbene (NHC) ligands, particularly in aqueous media. researchgate.net The reaction of 3-amino-2-chloropyridine (B31603) with 2-methoxyphenylboronic acid, for instance, resulted in a 99% yield, demonstrating the high efficiency of modern catalyst systems for these types of substrates. organic-chemistry.org

Beyond the Suzuki-Miyaura reaction, other cross-coupling methods can be employed. A novel palladium-catalyzed reductive arylation allows for the coupling of nitroarenes with chloroarenes to form diarylamines. nih.gov This transformation proceeds under reducing conditions (e.g., with manganese powder) and involves the in situ reduction of the nitro group to an azoarene, which then participates in the palladium-catalyzed C-N bond formation. nih.gov This demonstrates the potential for the nitro group in this compound to also be the site of reactivity in certain cross-coupling schemes.

The table below details a specific example of the reductive arylation of a nitroarene with a chloroarene.

| Nitroarene | Chloroarene | Catalyst System | Reducing Agent | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Nitrobenzene | 1-Chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ / BrettPhos | Mn powder | DMF | 85% | nih.gov |

These examples of cross-coupling reactions underscore the versatility of this compound as a substrate for creating complex biaryl and diarylamine structures, which are prevalent motifs in materials science and medicinal chemistry. organic-chemistry.orgnih.gov

Advanced Spectroscopic and Structural Characterization of 2 2 Chloro 5 Nitrophenyl Pyridine

Vibrational Spectroscopy: FTIR and FT-Raman Analysis

Experimentally recorded and assigned FTIR and FT-Raman spectra for 2-(2-Chloro-5-nitrophenyl)pyridine are not available in the reviewed literature. However, based on the known functional groups in the molecule, characteristic vibrational frequencies can be predicted.

Aromatic C-H Stretching: Vibrations for the C-H bonds on both the pyridine (B92270) and phenyl rings are expected to appear in the 3100-3000 cm⁻¹ region. smolecule.com The electron-withdrawing nature of the nitrogen atom in the pyridine ring typically shifts its C-H stretching frequencies slightly higher compared to those of the benzene (B151609) ring. smolecule.com

NO₂ Vibrations: The nitro group is expected to produce two distinct, strong stretching bands. The asymmetric stretch is anticipated between 1570 and 1520 cm⁻¹, while the symmetric stretch is expected at a lower frequency, typically between 1350 and 1320 cm⁻¹. smolecule.com

C-Cl Vibration: The carbon-chlorine stretching vibration is a useful marker for the chloro substituent and is expected in the 800-750 cm⁻¹ range, with its precise location influenced by the electronic environment. smolecule.com

Without experimental data, a definitive table of vibrational modes cannot be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR

Detailed, peer-reviewed assignments of the ¹H and ¹³C NMR spectra for this compound have not been reported in the scientific literature. smolecule.com While chemical suppliers may possess this data for quality control purposes, it is not publicly accessible. pharmaffiliates.compharmaffiliates.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry data confirms the molecular formula of the compound. The calculated molecular ion peak [M]⁺ is found at a mass-to-charge ratio (m/z) of 234.02, consistent with the formula C₁₁H₇ClN₂O₂. smolecule.com

A detailed analysis of the fragmentation pattern from experimental mass spectra is not available in the literature. Hypothetical fragmentation would likely involve the loss of the nitro group (NO₂), the chlorine atom (Cl), and potential cleavages of the bond between the two aromatic rings.

Table 1: Molecular Ion Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₇ClN₂O₂ | smolecule.com |

| Molecular Weight | 234.64 g/mol | smolecule.com |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

A single-crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other reviewed scientific literature. Computational attempts to model the geometry have noted challenges in optimizing the structure, particularly concerning the dihedral angles between the pyridine and phenyl rings. smolecule.com

Due to the absence of experimental crystallographic data, a quantitative analysis of the molecule's solid-state features is not possible.

Analysis of Molecular Geometry and Conformational Features (e.g., Nitro Group Twist)

Without SC-XRD data, precise bond lengths, bond angles, and torsional angles (such as the twist of the nitro group relative to the phenyl ring) cannot be determined experimentally.

Investigation of Intermolecular Interactions: Hydrogen Bonding (C-H...N, C-H...O) and Halogen Bonding (Cl...O)

A definitive analysis of intermolecular interactions in the crystal lattice is not possible without experimental structural data.

Crystal Packing and Layer Motif Formation

Details on the crystal packing and the formation of any layered or other motifs are unknown in the absence of a solved crystal structure.

Computational Chemistry and Theoretical Modeling of 2 2 Chloro 5 Nitrophenyl Pyridine

Molecular Dynamics (MD) Simulations:No publications were identified that report on molecular dynamics simulations involving 2-(2-Chloro-5-nitrophenyl)pyridine, its derivatives, or its interactions with other molecules.

Due to the lack of specific, scientifically-vetted computational data for this compound, it is not possible to generate a factually accurate article that adheres to the provided outline. The creation of such an article would require non-existent data, thereby failing the requirement for scientific accuracy.

Structure-Activity Relationship (SAR) Studies based on Molecular Modeling of this compound

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design, providing critical insights into how a molecule's chemical structure correlates with its biological activity. Computational chemistry and theoretical modeling are powerful tools in this field, allowing for the prediction of physicochemical properties, binding affinities, and potential biological activities before synthesis. While specific, in-depth molecular modeling studies exclusively targeting this compound are not extensively documented in publicly available research, a robust SAR profile can be inferred by analyzing its constituent chemical motifs and drawing on computational studies of analogous compounds.

The core structure of this compound consists of a pyridine (B92270) ring linked to a chloronitrophenyl ring. The biological activity of this compound is dictated by the interplay of these components: the pyridine scaffold, the electron-withdrawing nitro group, and the halogen substituent. Molecular modeling of related compounds helps to elucidate the role of each part.

Influence of the Pyridine Scaffold

The pyridine ring is a prevalent scaffold in pharmacologically active compounds, valued for its ability to act as a hydrogen bond acceptor via its nitrogen atom and to serve as a rigid core for orienting substituents in three-dimensional space. mdpi.comnih.gov In many kinase inhibitors, for example, the pyridine nitrogen forms a crucial hydrogen bond with hinge region residues in the enzyme's active site. nih.govresearchgate.net Computational models of pyridine-based inhibitors often highlight this interaction as an anchor point for binding. nih.gov

Impact of Substituents on the Phenyl Ring

The nature, position, and electronic properties of substituents on the phenyl ring are critical determinants of activity. SAR studies on various pyridine derivatives consistently show that modifications to the attached phenyl ring can dramatically alter biological efficacy. nih.gov

The Nitro Group: The nitro group at the 5-position (para to the pyridine linkage) is a strong electron-withdrawing group. This property significantly influences the electronic distribution across the entire molecule. In computational studies of other nitroaromatic compounds, the nitro group is often shown to participate in key polar interactions and hydrogen bonds within receptor binding pockets. nih.govcore.ac.uk For instance, molecular docking studies of nitrofuran derivatives revealed that the nitro group's oxygen atoms can act as hydrogen bond acceptors with amino acid residues like arginine and lysine. researchgate.net Its presence can be essential for the desired biological effect, but it can also be a liability, sometimes associated with toxicity. nih.gov

Insights from Molecular Modeling of Analogous Systems

Quantitative Structure-Activity Relationship (QSAR) and molecular docking simulations performed on structurally related compounds provide a framework for understanding the potential interactions of this compound.

For example, 3D-QSAR studies on a series of 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives as topoisomerase inhibitors revealed that the positions of chloro and hydroxyl groups on the phenyl rings were favorable for cytotoxicity and inhibitory activity. nih.gov The CoMFA (Comparative Molecular Field Analysis) contour maps generated in such studies can guide the rational design of new, more potent derivatives. nih.gov

The following table summarizes SAR findings from a study on pyridine derivatives, illustrating how different substituents affect antiproliferative activity against cancer cell lines. This demonstrates the principle that electron-donating or -withdrawing groups and their positions are key modulators of activity.

| Compound Class | Substituent(s) on Phenyl Ring | Observed Effect on Antiproliferative Activity | Reference |

|---|---|---|---|

| Pyridine Derivatives | -OCH3 (methoxy) groups | Increasing the number of methoxy (B1213986) groups generally increased activity (lowered IC50). | nih.gov |

| Pyridine Derivatives | -NH2 (amino) and -OH (hydroxyl) groups | Presence of these groups often enhanced antiproliferative activity. | nih.gov |

| Pyridine Derivatives | Halogens (e.g., -Cl, -Br) | The effect is variable and position-dependent; can be favorable for specific targets. | nih.govnih.gov |

| Thieno[2,3-b]pyridines | -CN at position 2 | Significantly decreased FOXM1 protein levels, indicating inhibitory activity. | nih.gov |

| Thieno[2,3-b]pyridines | -CF3 or -NO2 | Led to a loss of FOXM1-inhibitory activity in the tested system. | nih.gov |

Molecular docking simulations on inhibitors with similar scaffolds frequently identify key binding interactions. For imidazo[4,5-b]pyridine derivatives, docking studies showed crucial interactions with kinase proteins, while for other nitro-substituted compounds, the nitro group was predicted to form important hydrogen bonds that stabilize the ligand-protein complex. mdpi.comnih.govcore.ac.uk

The table below shows representative molecular docking data for inhibitors that share features with this compound, such as a nitrophenyl or pyridine component, highlighting the types of interactions and binding energies that computational models can predict.

| Compound/Derivative Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine | Kinase (PDB ID 2hyy) | -10.3 | Interactions with fundamental residues in the CML inhibition process. | core.ac.uk |

| Nitrofuran derivatives | E. coli nitro-reductase (PDB ID 1YLU) | -5.9 to -8.8 | GLU 165, ARG 10, SER 39 | researchgate.net |

| Imidazo[4,5-b]pyridine derivatives | Aurora Kinase A (PDB ID 1MQ4) | Not specified, but good binding modes identified. | Interaction with macromolecular protein confirmed. | mdpi.com |

| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives | DprE1 (Antitubercular target) | Not specified, but promising interaction scores reported. | Novel interactions with receptor residues identified. | nih.gov |

Applications in Medicinal Chemistry and Pharmaceutical Research

Precursor for Antineoplastic Drugs (e.g., GDC-0449)

One of the most notable applications of 2-(2-chloro-5-nitrophenyl)pyridine is its role as a key intermediate in the synthesis of the antineoplastic drug GDC-0449, also known as Vismodegib (B1684315). nih.gov Vismodegib is the first Hedgehog signaling pathway inhibitor approved by the FDA for the treatment of basal-cell carcinoma. nih.gov The Hedgehog pathway is crucial during embryonic development and is typically inactive in adult tissues, but its aberrant reactivation is linked to the development of several cancers. nih.gov

GDC-0449 functions by targeting and inhibiting Smoothened (SMO), a G-protein-coupled receptor that is a central component of the Hedgehog signaling pathway. In the synthesis of Vismodegib, this compound serves as a critical building block. A common synthetic route involves a Suzuki coupling reaction, where the pyridine (B92270) moiety of the compound is coupled with another molecular fragment. The nitro group on the phenyl ring is then reduced to an amine, which is subsequently acylated to form the final drug molecule. The precise arrangement of substituents on the this compound scaffold is essential for the final drug's ability to bind effectively to the SMO receptor.

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Beyond its specific use in the synthesis of GDC-0449, this compound is a versatile intermediate for a variety of other Active Pharmaceutical Ingredients (APIs). nbinno.com Chemical intermediates are the foundational compounds that undergo further reactions to produce the final API. nbinno.com The chloro and nitro groups on the phenyl ring, along with the pyridine nucleus, provide multiple handles for synthetic transformations, allowing chemists to build molecular complexity. nbinno.com

The reactivity of this compound allows for its incorporation into larger, more intricate molecules designed for diverse therapeutic purposes. Its role as a nitrophenylpyridine building block is crucial for projects ranging from early-stage drug discovery to the development of established pharmaceuticals. nbinno.com High purity of this intermediate, typically ≥98.0%, is essential to ensure the predictability of chemical reactions and to avoid the formation of unwanted byproducts in multi-step syntheses. nbinno.com

Table 1: Profile of this compound as a Pharmaceutical Intermediate

| Property | Value | Reference |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 879088-40-1 | nih.gov |

| Molecular Formula | C₁₁H₇ClN₂O₂ | nih.gov |

| Molecular Weight | 234.64 g/mol | nih.gov |

| Typical Purity | ≥97% | sigmaaldrich.com |

| Primary Role | Key Intermediate / Building Block | nbinno.com |

Development of Boron-Containing Drugs (as a boronic acid analog)

Boron-containing compounds, particularly boronic acids, have emerged as an important class of pharmacophores in modern drug discovery. arkat-usa.org The unique ability of the boron atom to form reversible covalent bonds with biological targets has led to the development of several FDA-approved drugs. nih.gov Pyridinylboronic acids are a significant subclass of these compounds, utilized in various therapeutic areas. arkat-usa.org

While direct synthesis of a boronic acid analog from this compound is a specialized process, the general synthetic routes for creating pyridinylboronic acids are well-established. These methods often involve the conversion of a halopyridine, such as a chloropyridine, into a boronic acid or a boronic ester. arkat-usa.org This is typically achieved through a metal-halogen exchange followed by borylation with a trialkyl borate, or via a palladium-catalyzed cross-coupling reaction with a diboron reagent. arkat-usa.org

A boronic acid analog of this compound would be a valuable tool in medicinal chemistry. Such a compound could be used in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures, a common motif in drug molecules. cdnsciencepub.com Furthermore, the boronic acid moiety itself could serve as a pharmacophore, designed to interact with specific enzyme active sites.

Role in the Synthesis of Heterocycles with Potential Therapeutic Properties

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, form the backbone of a vast number of pharmaceuticals. nbinno.com The this compound molecule is an exemplary building block for the synthesis of more complex heterocyclic systems. nbinno.com Its structure provides a scaffold upon which chemists can elaborate to create novel compounds with potential therapeutic value. The presence of the reactive chloro and nitro groups allows for a variety of chemical transformations, including nucleophilic aromatic substitution, reduction, and cross-coupling reactions, enabling the fusion or attachment of other ring systems. nbinno.com

Investigations into Antimalarial Agents (for derivatives)

The pyridine moiety is a common structural feature in many conventional antimalarial drugs, including chloroquine and mefloquine. pensoft.netresearchgate.net This has prompted extensive research into novel pyridine derivatives as potential new treatments for malaria, a disease for which drug resistance is a growing concern. nih.govmdpi.com

Research has shown that various substituted pyridine derivatives exhibit significant antimalarial activity. nih.gov For instance, studies on quinoline-pyrazolopyridine hybrids have demonstrated potent in vitro and in vivo activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Other research has explored pyridine-based chalcones and N-substituted chloro-pyrazolines, with some derivatives showing promising inhibitory concentrations (IC50) against parasitic strains. pensoft.netajol.info Derivatives of 2-chloro-5-(hydrazinylmethyl)pyridine have also been identified as having potential antimicrobial and antimalarial effects. researchgate.net These findings suggest that derivatives of this compound could be promising candidates for antimalarial drug discovery programs.

Table 2: Antimalarial Activity of Selected Pyridine Derivative Series

| Compound Series | Target/Strain | Notable Activity | Reference |

| Pyridine Derivatives | Plasmodium berghei (in vivo) | 91% parasite inhibition at 50 µmol/kg | nih.gov |

| Pyridine Derivatives | P. falciparum RKL9 (in vitro) | IC50 = 0.0402 µM for most active compound | nih.gov |

| Quinoline-Pyrazolopyridine Hybrids | P. falciparum 3D7 (in vitro) | Good activity with EC50 from 1.921-2.916 µg/ml | nih.gov |

| N-substituted Chloro-Pyrazolines | P. falciparum 3D7 (in vitro) | IC50 = 5.55 µM for most active compound | ajol.info |

| Pyridine-based Chalcones | P. falciparum 3D7 & FCR3 (in vitro) | IC50 = 0.31-0.48 µg/mL for most active compound | pensoft.net |

| 3,5-Diaryl-2-aminopyrazines (Pyridine Analogs) | P. falciparum K1 & NF54 (in vitro) | IC50 = 6-94 nM | mmv.org |

Drug Design and Target Engagement Studies (for derivatives)

The development of targeted therapies relies on designing molecules that can specifically interact with and modulate the function of a particular biological target, such as an enzyme or a receptor. Derivatives of this compound are instrumental in such drug design and target engagement studies.

The premier example is GDC-0449 (Vismodegib). This molecule was rationally designed to inhibit the Hedgehog signaling pathway by binding to the Smoothened (SMO) receptor. nih.govnih.gov The chemical structure derived from this compound allows for precise interactions within the binding pocket of SMO, effectively blocking its activity and halting the downstream signaling cascade that promotes tumor growth. nih.gov Docking studies of other pyridine derivatives have revealed that specific interactions, such as hydrogen bonding and hydrophobic interactions with amino acid residues in the active site of target enzymes like dihydrofolate reductase, are crucial for their biological activity. nih.gov This highlights the importance of the pyridine scaffold in orienting functional groups for optimal target engagement.

Environmental Fate and Persistence Research

Environmental Distribution and Partitioning (Soil, Water, Sediment)

The distribution and partitioning of 2-(2-Chloro-5-nitrophenyl)pyridine in the environment are governed by its physicochemical properties. In the absence of direct experimental data, predictive models are utilized to estimate its behavior. The partitioning of a chemical between soil/sediment and water is often predicted using the soil organic carbon-water partitioning coefficient (Koc). This value can be estimated from the octanol-water partition coefficient (Log Kow or LogP).

For this compound, a predicted LogP value of 3.3102 is available chemscene.com. This value suggests a moderate tendency to adsorb to organic matter in soil and sediment. Chemicals with a LogP in this range are generally expected to exhibit limited mobility in soil and are likely to partition from the water column to sediment.

Predictive tools such as the US EPA's EPI (Estimation Programs Interface) Suite can be used to estimate the Koc value based on the chemical structure, providing a more quantitative assessment of its partitioning behavior in the environment chemsafetypro.comepa.gov.

Predicted Environmental Partitioning of this compound

| Parameter | Predicted Value/Indication | Implication for Environmental Distribution |

| LogP | 3.3102 chemscene.com | Moderate potential for adsorption to soil and sediment. |

| Soil Adsorption Coefficient (Koc) | Data not available; predicted to be moderate based on LogP. | Likely to be found associated with the solid phase (soil and sediment) rather than dissolved in water. |

Biodegradation Studies under Aerobic and Anaerobic Conditions

Chlorinated aromatic compounds are known to be generally resistant to microbial degradation. The presence of a chlorine atom on the phenyl ring can inhibit the enzymatic processes that typically break down aromatic structures. Similarly, the nitro group is an electron-withdrawing group that can decrease the susceptibility of the aromatic ring to oxidative degradation by microorganisms.

While some specialized microorganisms have been shown to degrade certain chlorinated and nitrated compounds, the combination of these functional groups on a pyridine-phenyl structure suggests that this compound is likely to be resistant to rapid biodegradation under both aerobic and anaerobic conditions. Predictive models within tools like the EPI Suite can provide estimations of the probability and rate of biodegradation, which would be valuable in the absence of experimental data chemsafetypro.comepa.gov.

Bioaccumulation Potential Assessment (BCF, Log Kow)

The bioaccumulation potential of a chemical refers to its ability to be taken up by and concentrated in organisms from the surrounding environment. This is often assessed using the bioconcentration factor (BCF) and the octanol-water partition coefficient (Log Kow or LogP).

The LogP value is a key indicator of a chemical's lipophilicity, or its tendency to dissolve in fats and lipids. A higher LogP value generally corresponds to a greater potential for bioaccumulation. The predicted LogP for this compound is 3.3102 chemscene.com.

A LogP value in this range (typically between 3 and 4) suggests a moderate potential for bioaccumulation in aquatic organisms. The US EPA's BCFBAF™ program within EPI Suite can be used to estimate the BCF based on the Log Kow, providing a quantitative measure of bioaccumulation potential europa.euresearchgate.net.

Bioaccumulation Potential of this compound

| Parameter | Predicted Value | Indication |

| LogP | 3.3102 chemscene.com | Moderate lipophilicity, suggesting a potential for bioaccumulation. |

| Bioconcentration Factor (BCF) | Data not available; estimated to be moderate based on LogP. | The compound may accumulate in the tissues of aquatic organisms. |

Persistence Evaluation in Environmental Matrices

The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being degraded or removed. Based on the likely resistance to biodegradation as discussed in section 7.2, this compound is expected to be persistent in the environment.

The combination of a chlorinated phenyl group and a nitro group attached to a pyridine (B92270) ring suggests that this compound is not readily broken down by microbial action or other natural degradation processes. Its moderate partitioning to soil and sediment could also contribute to its persistence, as sorption to particulate matter can shield the chemical from degradation processes that might occur more readily in the water column.

Further research, including laboratory studies on its degradation half-life in different environmental matrices (soil, water, sediment), would be necessary to definitively determine its environmental persistence.

Future Research Directions and Unexplored Avenues

Novel Synthetic Pathways and Catalytic Systems

The development of more efficient and environmentally friendly synthetic routes for 2-(2-chloro-5-nitrophenyl)pyridine is a primary area for future investigation. Current methods, while effective, can sometimes involve harsh reaction conditions or expensive reagents. google.com

Future research could focus on:

Greener Synthesis: Exploring the use of catalysts that are more sustainable and reaction media that are less hazardous. This could involve investigating water-based reactions or the use of ionic liquids.

Flow Chemistry: The application of continuous flow technology could offer significant advantages in terms of safety, scalability, and product consistency. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity.

Photocatalysis and Electrocatalysis: These emerging fields in organic synthesis could provide novel, energy-efficient pathways to this compound and its derivatives, often under milder conditions than traditional methods.

A patent has described a preparation method for vismodegib (B1684315) starting from 2-chloro-5-nitroacetophenone. google.com This process involves an addition reaction with acrolein, followed by reaction with ammonia (B1221849) and an oxidant to produce this compound. google.com This route is noted for its use of inexpensive and readily available raw materials, a short process flow, and high reaction selectivity. google.com Another facile synthetic route for the antineoplastic drug GDC-0449 (Vismodegib) starts with pyridine-1-oxide and 1-iodo-3-nitrobenzene (B31131) to prepare the intermediate this compound. chemicalpapers.com This method avoids unstable organometallic or organic boride compounds and uses relatively inexpensive reagents. chemicalpapers.com

Advanced Reactivity Profiling and Selectivity Control

A deeper understanding of the reactivity of this compound is crucial for its application in complex molecule synthesis. The presence of three distinct functionalities—the pyridine (B92270) ring, the chlorinated phenyl ring, and the nitro group—offers a rich landscape for chemical transformations.

Future studies should aim to:

Map Reactivity: Systematically explore the reactivity of each functional group under a wide range of conditions to create a comprehensive reactivity map. This would enable chemists to selectively target specific positions on the molecule.

Computational Modeling: Employing density functional theory (DFT) and other computational methods can provide insights into the electronic structure and predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of selective reactions.

Directed Ortho-Metalation (DoM): Investigating DoM strategies could unlock new ways to functionalize the pyridine and phenyl rings with high regioselectivity, opening doors to a vast array of novel derivatives.

Exploration of Biological Activities Beyond Current Applications

While derivatives of this compound are known for their use in certain pharmaceuticals, their full biological potential remains largely untapped. google.com

Future research should focus on:

Broad-Spectrum Screening: Testing a diverse library of this compound derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels. This could uncover unexpected therapeutic applications.

Antimicrobial and Antiviral Properties: Given the prevalence of pyridine-containing compounds in antimicrobial and antiviral drugs, a systematic evaluation of this compound derivatives for these activities is warranted. mdpi.com

Agrochemical Potential: The structural motifs present in this compound are also found in some pesticides and herbicides. Screening for activity in this area could lead to the development of new crop protection agents.

Recent studies have shown that certain pyridine derivatives exhibit moderate antimicrobial activity against various bacteria and fungi. mdpi.com Furthermore, a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which share some structural similarities, revealed significant antidiabetic potential. nih.gov

Development of this compound as a Ligand or Catalyst Component

The nitrogen atom in the pyridine ring and the potential for coordination with the chloro and nitro substituents make this compound an interesting candidate for use as a ligand in coordination chemistry.

Future investigations could explore:

Novel Metal Complexes: Synthesizing and characterizing metal complexes with this compound as a ligand. These complexes could exhibit interesting catalytic, photophysical, or magnetic properties.

Asymmetric Catalysis: Chiral derivatives of this compound could be developed as ligands for asymmetric catalysis, a field of immense importance in the synthesis of enantiomerically pure pharmaceuticals.

Organocatalysis: The pyridine nitrogen itself can act as a basic catalyst. Research into the use of this compound and its derivatives as organocatalysts for various organic transformations is a promising avenue.

In-depth Investigations into Supramolecular Chemistry and Self-Assembly

The planar structure and the presence of potential hydrogen bond donors and acceptors in derivatives of this compound make it a suitable building block for supramolecular chemistry.

Future research directions include:

Crystal Engineering: Studying the crystal packing and intermolecular interactions of a series of derivatives to understand and control their solid-state architecture. This knowledge is crucial for designing materials with specific properties, such as nonlinear optics or solid-state fluorescence. Research on the related compound 2-chloro-5-nitroaniline (B146338) has explored its crystal structure and intermolecular interactions. researchgate.netmdpi.com

Self-Assembled Monolayers (SAMs): Investigating the ability of appropriately functionalized derivatives to form ordered self-assembled monolayers on various surfaces. These SAMs could have applications in electronics, sensing, and surface modification.

Liquid Crystals: Exploring the potential of long-chain derivatives of this compound to exhibit liquid crystalline phases, which are essential for display technologies.

Q & A

Q. What are the standard laboratory-scale synthetic routes for preparing 2-(2-Chloro-5-nitrophenyl)pyridine?

- Methodological Answer : The compound is synthesized via a condensation reaction between 2-chloro-5-nitroacetophenone and 1,2-dihydro-1,3-dimethyl-2-oxopyrimidinium hydrogen sulfate in acetic acid at 115°C for 7 hours. Ammonium acetate acts as a catalyst, yielding 89% after purification . An alternative route avoids precious metals by using iron-mediated reduction of nitro groups, which is cost-effective and suitable for labs without hydrogenation facilities .

- Key Reaction Conditions :

| Route | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Acetic acid condensation | 1,2-dihydro-1,3-dimethyl-2-oxopyrimidinium salt, NH₄OAc | 115°C | 7 h | 89% |

| Iron-mediated reduction | Fe powder, NH₄Cl | Reflux | 2.5 h | 89% |

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Characterization includes mass spectrometry (ESI-MS: m/z 235.1 [M+H]⁺) and melting point analysis (170–173°C) . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are recommended to confirm purity and structural integrity. Contradictions in spectroscopic data (e.g., unexpected peaks) should be resolved by repeating synthesis under controlled conditions and cross-validating with alternative techniques like FT-IR .

Advanced Research Questions

Q. How can researchers optimize the reduction of this compound to 2-(5-Amino-2-chlorophenyl)pyridine?

- Methodological Answer : Iron-mediated reduction is preferred over catalytic hydrogenation for cost and safety. A mixture of Fe powder (10.9 g) and NH₄Cl (10.5 g) in water, refluxed for 2.5 hours, achieves 89% yield . Key parameters:

- Critical Factors :

- Fe particle size: Fine powder increases surface area for faster reduction.

- pH control: Adjust with NH₄Cl to prevent side reactions.

- Troubleshooting : Low yields may result from incomplete nitro group reduction; monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane) .

Q. What strategies address contradictory spectroscopic data in derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from residual solvents, by-products (e.g., unreacted starting materials), or regioisomers. For example, impurities from incomplete acetophenone condensation can produce overlapping peaks. Solutions include:

Q. How is this compound applied in synthesizing Hedgehog pathway inhibitors like vismodegib?

- Methodological Answer : The compound serves as a key intermediate. After reduction to 2-(5-Amino-2-chlorophenyl)pyridine, it reacts with substituted phenylacetic acids (e.g., 2-chloro-4-methylsulfonylbenzoic acid) via amide coupling. Optimize coupling using EDC/HOBt in DMF at 0°C to room temperature to minimize racemization .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid dust formation using fume hoods .

- Spill Management : Neutralize spills with 5% sodium bicarbonate, collect in sealed containers, and dispose as hazardous waste .

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂ or Ar) to prevent nitro group degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.